molecular formula C21H26O2 B019413 5,8,11,14-Heneicosatetraynoic acid CAS No. 19960-58-8

5,8,11,14-Heneicosatetraynoic acid

Cat. No.: B019413
CAS No.: 19960-58-8
M. Wt: 310.4 g/mol
InChI Key: UEJNSDDZSLEWPA-UHFFFAOYSA-N
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Description

5,8,11,14-Heneicosatetraynoic acid is a polyunsaturated fatty acid with the molecular formula C21H26O2 It is characterized by the presence of four triple bonds in its carbon chain, making it a unique compound in the realm of fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14-Heneicosatetraynoic acid typically involves the use of acetylenic compounds as starting materials. One common method is the coupling of acetylenic fragments through a series of reactions, including alkylation, deprotection, and oxidation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,8,11,14-Heneicosatetraynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of saturated or partially saturated fatty acids.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing triple bonds.

    Substitution: Catalysts such as palladium or nickel are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as epoxides, alcohols, and partially saturated fatty acids.

Scientific Research Applications

5,8,11,14-Heneicosatetraynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of biological pathways.

    Medicine: Research has shown that it may have anti-inflammatory properties and could be used in the development of new therapeutic agents.

    Industry: It is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,8,11,14-Heneicosatetraynoic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5,8,11,14-Eicosatetraynoic acid: This compound is an analog of 5,8,11,14-Heneicosatetraynoic acid with a similar structure but one less carbon atom in the chain.

    Arachidonic acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cellular signaling.

    Linoleic acid: Another polyunsaturated fatty acid with two double bonds, commonly found in dietary sources.

Uniqueness

This compound is unique due to its four triple bonds, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in inflammation and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

henicosa-5,8,11,14-tetraynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-6,9,12,15,18-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJNSDDZSLEWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCC#CCC#CCC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173745
Record name 5,8,11,14-Heneicosatetraynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19960-58-8
Record name 5,8,11,14-Heneicosatetraynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019960588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,11,14-Heneicosatetraynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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